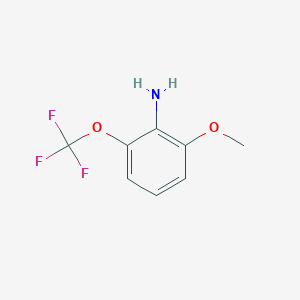
2-Methoxy-6-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2-chloro-6-(trifluoromethoxy)aniline, undergoes substitution with a methoxy group under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-6-(trifluoromethoxy)aniline may involve large-scale S_NAr reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
化学反应分析
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are employed.
Major Products Formed
Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Corresponding aniline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-Methoxy-6-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a methoxy group.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Contains two chloro groups and a trifluoromethoxy group.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C8H8F3NO2 |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
2-methoxy-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-2-4-6(7(5)12)14-8(9,10)11/h2-4H,12H2,1H3 |
InChI 键 |
KGZGRXLFOGQTLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)

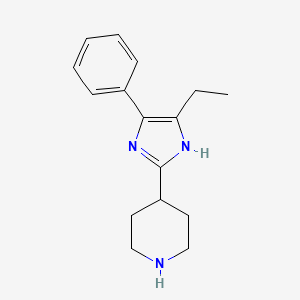
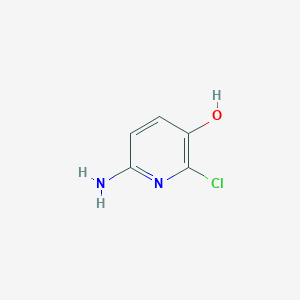

![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)

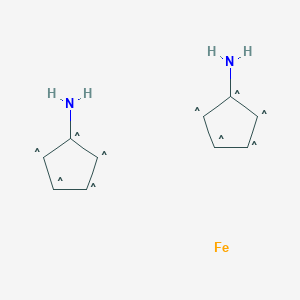
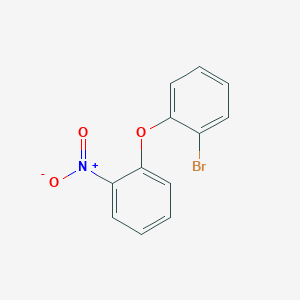
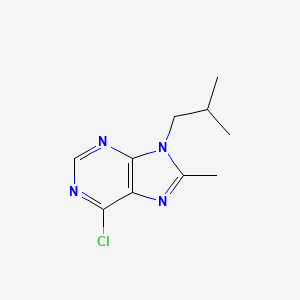
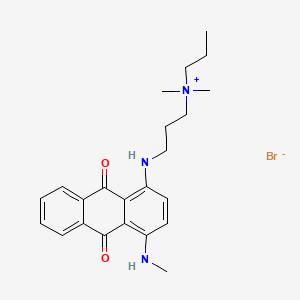
![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
